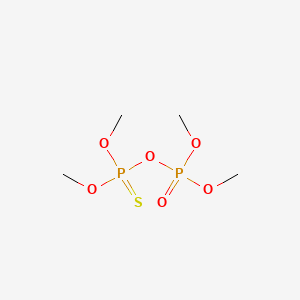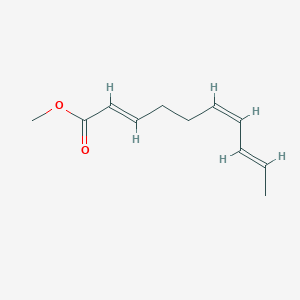![molecular formula C44H50ClN4.Br.2BrH B1142890 1H-Benz[e]indolium, 3-(3-aminopropyl)-2-[2-[3-[2-[3-(3-aminopropyl)-1,3-dihydro-1,1-dimethyl-2H-benz[e]indol-2-ylidene]ethylidene]-2-chloro-1-cyclohexen-1-yl]ethenyl]-1,1-dimethyl-, bromide, hydrobromide (1:1:2) CAS No. 162411-30-5](/img/structure/B1142890.png)
1H-Benz[e]indolium, 3-(3-aminopropyl)-2-[2-[3-[2-[3-(3-aminopropyl)-1,3-dihydro-1,1-dimethyl-2H-benz[e]indol-2-ylidene]ethylidene]-2-chloro-1-cyclohexen-1-yl]ethenyl]-1,1-dimethyl-, bromide, hydrobromide (1:1:2)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1H-Benz[e]indolium, 3-(3-aminopropyl)-2-[2-[3-[2-[3-(3-aminopropyl)-1,3-dihydro-1,1-dimethyl-2H-benz[e]indol-2-ylidene]ethylidene]-2-chloro-1-cyclohexen-1-yl]ethenyl]-1,1-dimethyl-, bromide, hydrobromide (1:1:2) is a useful research compound. Its molecular formula is C44H50ClN4.Br.2BrH and its molecular weight is 912.088. The purity is usually 95%.
BenchChem offers high-quality 1H-Benz[e]indolium, 3-(3-aminopropyl)-2-[2-[3-[2-[3-(3-aminopropyl)-1,3-dihydro-1,1-dimethyl-2H-benz[e]indol-2-ylidene]ethylidene]-2-chloro-1-cyclohexen-1-yl]ethenyl]-1,1-dimethyl-, bromide, hydrobromide (1:1:2) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1H-Benz[e]indolium, 3-(3-aminopropyl)-2-[2-[3-[2-[3-(3-aminopropyl)-1,3-dihydro-1,1-dimethyl-2H-benz[e]indol-2-ylidene]ethylidene]-2-chloro-1-cyclohexen-1-yl]ethenyl]-1,1-dimethyl-, bromide, hydrobromide (1:1:2) including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Protein-Labeling Applications
NIR-5c is used as a next-generation tool for protein-labeling applications. It allows for the visualization and understanding of intracellular activities . The deep tissue penetration, reduced photodamage to living organisms, and high signal-to-noise ratio make NIR-5c an efficient tool for elucidating various biological events, particularly in the context of protein dynamics and localization .
Bioanalytical Research
In bioanalytical research, NIR-5c plays a crucial role in the qualitative and quantitative assessment of bio-related samples. Its application in medicinal plant analysis and quality control of natural products is of significant value. The vibrational spectroscopy technique of NIR-5c elucidates molecular information from the examined sample by measuring absorption bands resulting from overtones and combination excitations .
Biomedical Diagnosis
NIR-5c is frequently applied in biomedical science and clinical practice for the analysis of glucose in body fluids and tissues. This application is critical for non-invasive monitoring and management of diabetes, as well as for other metabolic and physiological research .
Food Testing
The NIR fluorescent properties of NIR-5c are utilized in food testing to ensure the safety and quality of food products. It helps in detecting contaminants and assessing the composition of food items, contributing to food security and public health .
Security Monitoring
NIR-5c is also employed in security monitoring applications. Its ability to produce NIR light is advantageous for surveillance and detection systems, where it can be used to identify and track substances or individuals in low-light conditions .
Modern Agriculture
In modern agriculture, NIR-5c aids in monitoring crop health and detecting plant diseases. Its NIR light can penetrate foliage, allowing for the assessment of plant stress and vitality, which is essential for precision agriculture and sustainable farming practices .
properties
IUPAC Name |
3-[(2Z)-2-[(2E)-2-[3-[(E)-2-[3-(3-aminopropyl)-1,1-dimethylbenzo[e]indol-3-ium-2-yl]ethenyl]-2-chlorocyclohex-2-en-1-ylidene]ethylidene]-1,1-dimethylbenzo[e]indol-3-yl]propan-1-amine;bromide;dihydrobromide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H50ClN4.3BrH/c1-43(2)38(48(28-10-26-46)36-22-18-30-12-5-7-16-34(30)40(36)43)24-20-32-14-9-15-33(42(32)45)21-25-39-44(3,4)41-35-17-8-6-13-31(35)19-23-37(41)49(39)29-11-27-47;;;/h5-8,12-13,16-25H,9-11,14-15,26-29,46-47H2,1-4H3;3*1H/q+1;;;/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHRDMCWGSHZZAU-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)CCCN)C=CC4=C(C(=CC=C5C(C6=C(N5CCCN)C=CC7=CC=CC=C76)(C)C)CCC4)Cl)C.Br.Br.[Br-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)CCCN)/C=C/C4=C(/C(=C/C=C\5/C(C6=C(N5CCCN)C=CC7=CC=CC=C76)(C)C)/CCC4)Cl)C.Br.Br.[Br-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H52Br3ClN4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
912.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1H-Benz[e]indolium, 3-(3-aminopropyl)-2-[2-[3-[2-[3-(3-aminopropyl)-1,3-dihydro-1,1-dimethyl-2H-benz[e]indol-2-ylidene]ethylidene]-2-chloro-1-cyclohexen-1-yl]ethenyl]-1,1-dimethyl-, bromide, hydrobromide (1:1:2) | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![8-Hydroxy-5-[2-(isopropylamino)butyryl]quinolin-2(1H)-one](/img/structure/B1142828.png)
